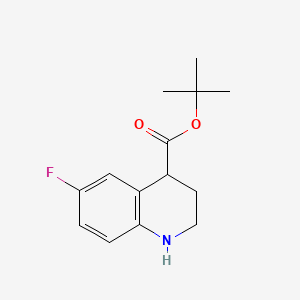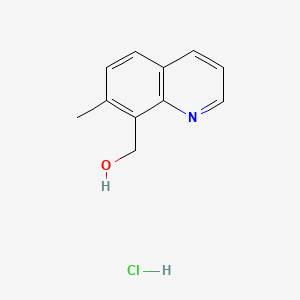
2-Hydrazinyl-6-(4-methylpiperazin-1-yl)pyrazine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazinyl-6-(4-methylpiperazin-1-yl)pyrazine trihydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, which includes a hydrazinyl group and a methylpiperazinyl group, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-(4-methylpiperazin-1-yl)pyrazine trihydrochloride typically involves the reaction of 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified and converted to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve further optimization of reaction conditions to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-Hydrazinyl-6-(4-methylpiperazin-1-yl)pyrazine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while nucleophilic substitution on the pyrazine ring can produce a variety of substituted pyrazine derivatives.
科学研究应用
2-Hydrazinyl-6-(4-methylpiperazin-1-yl)pyrazine trihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anti-cancer drugs.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
作用机制
The mechanism of action of 2-Hydrazinyl-6-(4-methylpiperazin-1-yl)pyrazine trihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, influencing various biological processes.
相似化合物的比较
Similar Compounds
2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine: This compound is a precursor in the synthesis of 2-Hydrazinyl-6-(4-methylpiperazin-1-yl)pyrazine trihydrochloride and shares a similar pyrazine core structure.
2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride: Another related compound with a similar piperazine moiety.
Uniqueness
This compound is unique due to the presence of both hydrazinyl and methylpiperazinyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
属性
分子式 |
C9H19Cl3N6 |
|---|---|
分子量 |
317.6 g/mol |
IUPAC 名称 |
[6-(4-methylpiperazin-1-yl)pyrazin-2-yl]hydrazine;trihydrochloride |
InChI |
InChI=1S/C9H16N6.3ClH/c1-14-2-4-15(5-3-14)9-7-11-6-8(12-9)13-10;;;/h6-7H,2-5,10H2,1H3,(H,12,13);3*1H |
InChI 键 |
XCCQRVBEFIRAJR-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC(=CN=C2)NN.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)

![Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B13460816.png)
![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)

![(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide](/img/structure/B13460833.png)

![4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B13460843.png)


